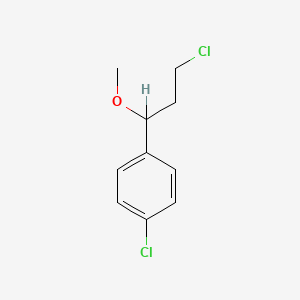

1-Chloro-4-(3-chloro-1-methoxypropyl)benzene

Description

Properties

IUPAC Name |

1-chloro-4-(3-chloro-1-methoxypropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O/c1-13-10(6-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMSZIUGMVBXTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCCl)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257182 | |

| Record name | 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6630-41-7 | |

| Record name | 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(3-chloro-1-methoxypropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-4-(3-CHLORO-1-METHOXYPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P66SP95JZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Catalysts

- Reactants: 1,3-bromochloropropane and sodium methoxide.

- Solvents: Inert solvents such as benzene, petroleum ether, or cyclohexane.

- Phase Transfer Catalysts: Tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), benzyltriethylammonium chloride (TEAC), or benzyltrimethylammonium chloride (BTMAC), with BTMAC preferred.

- Temperature: Dropwise addition temperature ranges from 20°C to 110°C; heat preservation at 50°C to 80°C.

- Reaction Time: Dropwise addition over 2-10 hours followed by heat preservation for 1-3 hours.

Procedure Summary

- Sodium methoxide is dispersed in the chosen inert solvent.

- This dispersion is added dropwise to 1,3-bromochloropropane with stirring and nitrogen protection.

- The reaction mixture is heated to maintain the desired temperature.

- After completion, sodium bromide precipitate is filtered off.

- The organic layer is washed with water until neutral pH is reached.

- Drying over anhydrous sodium sulfate and distillation yields 1-chloro-3-methoxypropane.

Yields and Efficiency

| Solvent | Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzene | TBAB (2%) | 80 | 5 + 3 (heat) | 92.8 |

| Petroleum ether | BTMAC (1.7%) | 60 | 2 + 2 (heat) | 92.2 |

| Cyclohexane | TEAC (1.4%) | 50 | 10 + 1 (heat) | 91.5 |

Note: Catalyst amount is relative to 1,3-bromochloropropane weight.

This method is advantageous due to mild conditions, high yield, low cost, and suitability for industrial scale production.

Functionalization of the Aromatic Ring and Final Assembly

The aromatic ring bearing the chlorine substituent (1-chlorobenzene derivative) is functionalized with the 3-chloro-1-methoxypropyl side chain through nucleophilic substitution or related coupling reactions.

Etherification on Aromatic Rings

A related synthesis involves the reaction of chloropropyl derivatives with aromatic phenols or methoxy-substituted benzenes under basic conditions (e.g., potassium carbonate in acetonitrile at 85°C for 3 hours), yielding chloropropoxy-methoxybenzene derivatives with yields around 54%.

Summary Table of Preparation Methods

Research Findings and Notes

- The phase transfer catalysis method for preparing 1-chloro-3-methoxypropane is industrially viable, offering high yield and cost efficiency.

- The choice of solvent and catalyst significantly affects reaction time and yield.

- Visible-light photocatalysis offers a modern, mild alternative for functionalizing aromatic rings with chlorinated methoxypropyl groups, though yields vary.

- Etherification using potassium carbonate in polar aprotic solvents is a classical approach but may have moderate yields.

- The synthetic route starting from 1,3-bromochloropropane is preferred due to the availability and low cost of starting materials in China and other markets.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 1-chloro-4-(3-chloropropyl)benzene using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and dimethyl sulfoxide (DMSO) as a solvent.

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

Major Products Formed:

Substitution: 1-(3-chloro-1-methoxypropyl)-4-substituted benzene derivatives.

Oxidation: 1-chloro-4-(3-chloro-1-formylpropyl)benzene or 1-chloro-4-(3-chloro-1-carboxypropyl)benzene.

Reduction: 1-chloro-4-(3-chloropropyl)benzene.

Scientific Research Applications

1-Chloro-4-(3-chloro-1-methoxypropyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene involves its interaction with specific molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group is susceptible to oxidative cleavage, leading to the formation of aldehydes or carboxylic acids. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the transition states during these reactions .

Comparison with Similar Compounds

Physicochemical Properties :

- Physical State : Clear liquid (based on analogous synthesis in ).

- Molecular Formula : C₁₀H₁₂Cl₂O.

- Molecular Weight : 219.11 g/mol.

Comparative Analysis with Structural Analogs

Substituent Variants: Methoxy and Chloroalkyl Chains

Key Observations :

- Electronic Effects: The methoxy group in the target compound acts as an electron donor, while the chloro substituent on the benzene ring is electron-withdrawing. This contrast enhances electrophilic substitution reactivity compared to analogs like 1-(3-chloro-1-methoxypropyl)-4-methoxybenzene, where the para-methoxy group dominates electronic behavior .

- Synthetic Efficiency : Hydrochlorination methods (e.g., ) achieve higher yields (92%) compared to photoredox routes (74–83%), likely due to catalyst efficiency and milder conditions.

Substituted Phenoxy and Cyclopropane Derivatives

Key Observations :

- Electron-Withdrawing Groups : The nitro group in significantly deactivates the benzene ring, directing further substitutions to meta positions.

- Cyclopropane Reactivity : The strained cyclopropane in may undergo ring-opening reactions under acidic or thermal conditions, offering pathways for functionalization.

Fluorinated and Alkynyl Analogs

Key Observations :

Biological Activity

1-Chloro-4-(3-chloro-1-methoxypropyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chlorine atom at the para position and a 3-chloro-1-methoxypropyl group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals, largely due to its diverse chemical reactivity. The molecular formula of this compound is CHClO, with a molecular weight of 219.11 g/mol .

Chemical Structure and Properties

The structural representation of this compound is crucial for understanding its biological activity. The presence of chlorine and methoxy groups significantly influences its chemical interactions and biological effects.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 219.11 g/mol |

| Chlorine Atoms | Two (para and 3-chloro positions) |

| Methoxy Group | Present at the 3-position |

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological activities, including antimicrobial, antifungal, and herbicidal properties. The mechanism of action primarily involves the electron-withdrawing effects of the chlorine atoms, which stabilize transition states during reactions, facilitating nucleophilic attacks and oxidation processes .

The biological activity can be attributed to:

- Nucleophilic Substitution : The chlorine atoms can facilitate nucleophilic substitution reactions.

- Oxidation Processes : The presence of chlorine enhances the compound's ability to undergo oxidation, which may lead to the formation of reactive intermediates that can interact with biological targets.

Case Studies and Research Findings

Several studies have investigated chlorinated aromatic compounds, revealing their potential in various applications:

- Antimicrobial Activity : Research has shown that chlorinated compounds can exhibit significant antimicrobial properties. For instance, studies on similar chlorinated benzene derivatives have demonstrated effectiveness against various bacterial strains .

- Herbicidal Properties : Compounds with similar structural motifs have been evaluated for their herbicidal activity. The presence of both chlorine and methoxy groups contributes to their effectiveness in inhibiting plant growth by interfering with hormonal pathways .

- Enzyme Inhibition : Some studies suggest that chlorinated compounds may inhibit specific enzymes by binding to active sites, thereby preventing substrate access. This mechanism has been observed in related compounds where enzyme activity was significantly reduced .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Chloro-4-methoxybenzene | Chlorine atom and methoxy group on benzene | Lacks the 3-chloro group |

| 1-Chloro-4-methylbenzene | Chlorine atom and methyl group on benzene | Methyl group instead of methoxypropyl |

| 4-Chloroanisole | Chlorine atom directly attached to methoxy-substituted benzene | Methoxy group directly attached to the benzene ring |

| 3-Chloropropylbenzene | Chloropropyl group attached to benzene | No methoxy substitution |

The combination of both a chlorine atom and a 3-chloro-1-methoxypropyl group makes this compound unique, imparting distinct reactivity patterns that allow it to function as a versatile intermediate for various chemical transformations .

Q & A

Q. What are the standard synthetic routes for 1-Chloro-4-(3-chloro-1-methoxypropyl)benzene?

The compound is typically synthesized via alkylation of 4-methoxyphenol with 3-chloropropyl chloride in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (acetone or DMF) under reflux conditions . This method ensures moderate to high yields by leveraging nucleophilic substitution at the phenolic oxygen. Key parameters include:

- Base selection : K₂CO₃ is preferred for its mild reactivity and solubility in acetone.

- Solvent choice : Acetone (low boiling point) or DMF (high polarity) balances reaction rate and purification ease.

- Temperature : Reflux (~56°C for acetone; higher for DMF) facilitates activation energy requirements.

Q. What analytical techniques are recommended for characterizing this compound?

Critical characterization methods include:

- NMR spectroscopy (¹H/¹³C): Resolves substituent positions on the benzene ring and chloropropyl chain (e.g., methoxy group at para position) .

- HPLC-MS : Confirms molecular ion ([M+H]⁺ at m/z 218.6) and detects impurities.

- Elemental analysis : Validates C, H, Cl, and O content against theoretical values.

- Melting point/Boiling point : Physical constants cross-referenced with literature (e.g., PubChem data) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent screening : DMF enhances reaction kinetics due to higher polarity but complicates purification. Acetone offers easier solvent removal but slower rates. Mixed solvents (e.g., acetone:DMF 1:1) may balance trade-offs .

- Catalyst addition : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems.

- Stepwise temperature control : Initial low-temperature mixing (0–25°C) followed by gradual heating reduces side reactions (e.g., ether cleavage).

- Purification techniques : Distillation (for volatile byproducts) and recrystallization (using hexane:ethyl acetate) enhance purity .

Q. What mechanisms underlie the compound’s potential biological toxicity?

In vitro studies suggest nephrotoxicity and neurotoxicity via:

- Reactive oxygen species (ROS) generation : Chlorine substituents may induce oxidative stress in renal proximal tubule cells (observed in related chloropropyl analogs) .

- CYP450 inhibition : The methoxy group could interfere with hepatic cytochrome P450 enzymes, altering drug metabolism pathways.

- Membrane disruption : Lipophilic chloropropyl chains may integrate into lipid bilayers, destabilizing cellular membranes .

Experimental validation: Use HEK-293 or SH-SY5Y cell lines for cytotoxicity assays, coupled with ROS detection kits (e.g., DCFH-DA probes).

Q. How can researchers resolve contradictions in reported biological activities of chloroaryl compounds?

Discrepancies often arise from structural analogs (e.g., methoxy vs. hydroxy substituents) or experimental variables:

- Structural comparisons : Replace the methoxy group with hydroxy or ethoxy groups to assess electronic effects on bioactivity .

- Dose-response profiling : Compare EC₅₀ values across studies to identify potency thresholds.

- Assay standardization : Use consistent cell lines (e.g., E. coli for antimicrobial studies) and controls (e.g., chloramphenicol as a reference) .

Methodological Notes

- Contradiction Handling : If conflicting cytotoxicity data arise, perform meta-analysis using structural descriptors (e.g., logP, Hammett constants) to isolate substituent effects .

- Green Chemistry : Explore solvent-free mechanochemical synthesis or ionic liquid media to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.